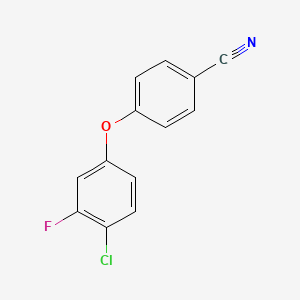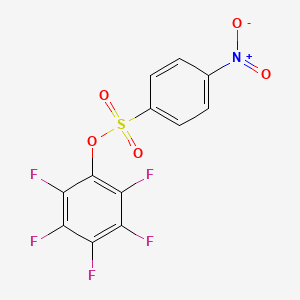![molecular formula C11H12N2O6S B1362410 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid CAS No. 88867-96-3](/img/structure/B1362410.png)
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid
Overview
Description
“1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid” is a compound with the molecular formula C11H12N2O6S and a formula weight of 300.29 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The compound can be synthesized by the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride . The synthesis process was characterized using single crystal X-ray diffraction studies and spectroscopic methods including NMR, FTIR, ES-MS, and UV .Molecular Structure Analysis
The compound has crystallized in an orthorhombic crystal system with space group P2 1 2 1 2 1 . The S1-N1 bond length of 1.628 (2) Å indicates the formation of the compound . The absence of characteristic downfield 1 H NMR peak of pyrrolidine ring and the presence of S–N stretching vibration at 857.82 cm −1 on the FTIR are strong indications for the formation of the sulfonamide .Chemical Reactions Analysis
The compound is a derivative of pyrrolidine, a nitrogen heterocycle that is widely used in the synthesis of biologically active compounds . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if preformed .Physical And Chemical Properties Analysis
The compound has a molecular formula of C11H12N2O6S and a formula weight of 300.29 . Further physical and chemical properties are not specified in the retrieved papers.Scientific Research Applications
Synthesis and Chemical Properties
Preparation Techniques : A method for preparing 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine involves four-step reactions starting from benzyl chloride, leading to yields as high as 98% for the title compound (Fei, 2004).
Cyclisation Reactions : The compound participates in cyclisation reactions via carbenium ion generation, with both toluene- and nitrophenyl-sulfonyl groups being suitable for all substrates tested, leading to good to excellent yields of corresponding pyrrolidines (Griffiths-Jones & Knight, 2010).
Antimicrobial Activity : Novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones shows antimicrobial activity with MIC values ranging from 0.09-1.0 mg (Zareef, Iqbal, & Arfan, 2008).
Synthesis of Carboxylic Anhydrides : The compound is used in the novel synthesis of carboxylic anhydrides from carboxylic acid, showing good to excellent yields (Kim et al., 2003).
Electrophilic Center and Substituent Modifications : The compound allows for modification of both the electrophilic center and substituents, influencing the reaction mechanism significantly (Um et al., 2006).
Biological and Pharmaceutical Research
Synthesis of Heterocyclic Compounds : Utilized as a precursor for both aromatic and non-aromatic 2,5-disubstituted five-membered heterocyclic compounds (Benetti et al., 2002).
- ORγt inverse agonists was discovered, showing high selectivity against PXR, LXRα, and LXRβ, and demonstrating biological efficacy in animal models (Duan et al., 2019).
Kinetics in Enzyme Inhibition : The kinetics of reactions with a series of pyridines and alicyclic amines were studied, indicating that the compound is an important model substrate for medicinally important sulfamate esters (Spillane, O'Byrne, & McCaw, 2008).
Development of Sulfonic Acid Prodrugs : It's used in the development of lipophilic, perorally bioavailable prodrugs of sulfonates, demonstrating high stability and adenosine receptor affinities (Yan & Müller, 2004).
Effects on Ruminal Protein Metabolism : Studies on the effects of related compounds on ruminal protein degradation and microorganisms suggest potential agricultural applications (Floret et al., 1999).
Solvatochromism and Solvation Energy Relationships : The compound's derivatives were analyzed for solvatochromism, aiding in the understanding of solvent effects on molecular properties (Hofmann et al., 2008).
Future Directions
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
properties
IUPAC Name |
1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6S/c14-11(15)10-2-1-7-12(10)20(18,19)9-5-3-8(4-6-9)13(16)17/h3-6,10H,1-2,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPIPGHKYHUOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383058 | |
| Record name | 1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid | |
CAS RN |
88867-96-3 | |
| Record name | 1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



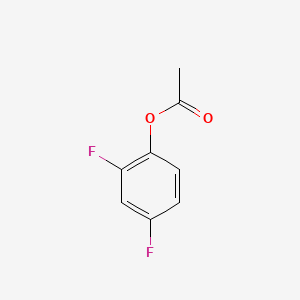
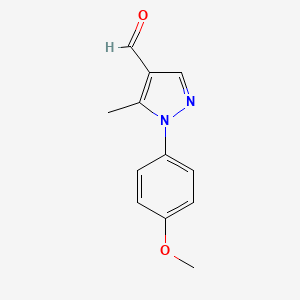
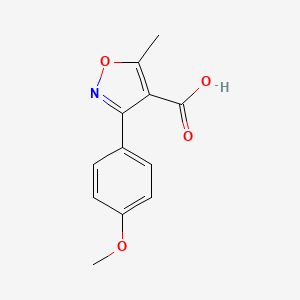
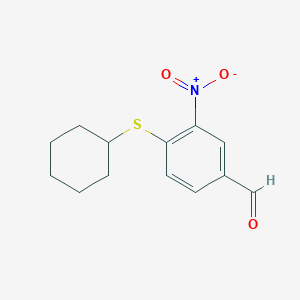
![6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1362335.png)
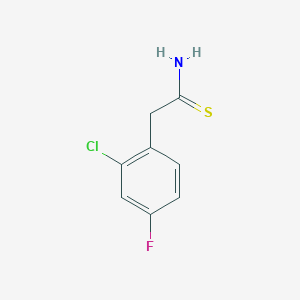
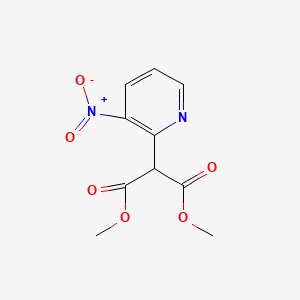
![2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B1362341.png)
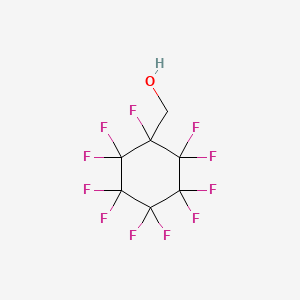

![2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1362350.png)

